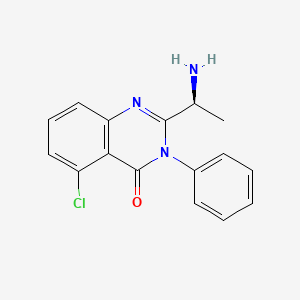

(S)-2-(1-aminoethyl)-5-chloro-3-phenylquinazolin-4(3H)-one

Description

Properties

IUPAC Name |

2-[(1S)-1-aminoethyl]-5-chloro-3-phenylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O/c1-10(18)15-19-13-9-5-8-12(17)14(13)16(21)20(15)11-6-3-2-4-7-11/h2-10H,18H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRTIHPMUDVKVLP-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-aminoethyl)-5-chloro-3-phenylquinazolin-4(3H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 5-chloro-3-phenylquinazolin-4(3H)-one.

Chiral Amine Introduction: The chiral amine, (S)-1-aminoethyl, is introduced through a transamination reaction. This step often employs an (S)-selective transaminase enzyme to ensure the desired stereochemistry.

Reaction Conditions: The reaction is carried out under mild conditions, typically at room temperature, with the use of a suitable solvent such as ethanol or methanol. The reaction time can vary from a few hours to overnight, depending on the specific conditions and catalysts used.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using biocatalysts or chemical catalysts to enhance yield and selectivity. The use of continuous flow reactors and process intensification techniques can further improve the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-aminoethyl)-5-chloro-3-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

Reduction: The compound can be reduced to form the corresponding amine derivatives.

Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines.

Major Products

The major products formed from these reactions include imines, oximes, reduced amine derivatives, and various substituted quinazolinone derivatives.

Scientific Research Applications

Chemical Characteristics

(S)-2-(1-aminoethyl)-5-chloro-3-phenylquinazolin-4(3H)-one is characterized by its molecular formula and a molecular weight of approximately 299.75 g/mol. The compound is noted for its stability and purity levels, typically exceeding 95% in research-grade preparations .

Anticancer Properties

Quinazolinone derivatives, including (S)-2-(1-aminoethyl)-5-chloro-3-phenylquinazolin-4(3H)-one, have been extensively studied for their anticancer properties. Research indicates that compounds within this class exhibit cytotoxic effects against various cancer cell lines, including:

- Prostate Cancer (PC3)

- Breast Cancer (MCF-7)

- Colorectal Cancer (HT-29)

In vitro studies have demonstrated that certain derivatives show significant inhibition of cell growth in a dose-dependent manner, with IC50 values indicating potent activity against multiple tumor types .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Studies have shown that quinazolinones can synergize with beta-lactam antibiotics like piperacillin-tazobactam, enhancing their efficacy against resistant bacterial strains . This characteristic positions (S)-2-(1-aminoethyl)-5-chloro-3-phenylquinazolin-4(3H)-one as a potential candidate for developing new antimicrobial therapies.

Synthetic Methods

The synthesis of (S)-2-(1-aminoethyl)-5-chloro-3-phenylquinazolin-4(3H)-one typically involves multi-step organic reactions that include:

- Formation of the Quinazolinone Core : This step often utilizes condensation reactions between appropriate amines and carbonyl compounds.

- Chlorination : The introduction of chlorine at the 5-position is achieved through electrophilic aromatic substitution.

- Final Modifications : The aminoethyl side chain is added to complete the synthesis.

These methods are crucial for producing derivatives with enhanced biological activity and specificity .

Study on Anticancer Activity

A notable study evaluated various quinazolinone derivatives against cancer cell lines, highlighting (S)-2-(1-aminoethyl)-5-chloro-3-phenylquinazolin-4(3H)-one's effectiveness in inhibiting proliferation in MCF-7 cells with an IC50 value of approximately 10 µM . This positions the compound as a promising lead in anticancer drug development.

Synergistic Effects Against MRSA

Another investigation focused on the antimicrobial potential of quinazolinones, including (S)-2-(1-aminoethyl)-5-chloro-3-phenylquinazolin-4(3H)-one, demonstrating that it enhances the activity of piperacillin-tazobactam against MRSA strains in both in vitro and in vivo models . This synergy suggests a novel approach to combat antibiotic resistance.

Mechanism of Action

The mechanism of action of (S)-2-(1-aminoethyl)-5-chloro-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center and the substitution pattern on the quinazolinone ring play a crucial role in its binding affinity and selectivity. The compound can form hydrogen bonds, hydrophobic interactions, and π-π stacking interactions with its targets, leading to the modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Quinazolinone Family

Quinazolinone derivatives exhibit diverse biological activities, often modulated by substituent variations. Key structural analogues include:

Impact of Substituents on Physicochemical Properties

- Chirality: The (S)-1-aminoethyl group in the target compound introduces stereochemical specificity, which is absent in analogues like 3-amino-2-ethylquinazolin-4(3H)-one . Chirality can influence receptor binding and metabolic stability.

- Heterocyclic Modifications : The thioether-oxazole moiety in the compound from increases molecular weight and lipophilicity, which could affect solubility and membrane permeability compared to the target compound.

Biological Activity

(S)-2-(1-aminoethyl)-5-chloro-3-phenylquinazolin-4(3H)-one, also known by its CAS number 1615680-60-8, is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity based on recent studies, including cytotoxicity, enzyme inhibition, and antimicrobial properties.

- IUPAC Name : (S)-2-(1-aminoethyl)-5-chloro-3-phenylquinazolin-4(3H)-one

- Molecular Formula : C18H15ClN3O

- Molecular Weight : 413.78 g/mol

- CAS Number : 1615680-60-8

Cytotoxicity Studies

Recent studies have demonstrated that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated the cytotoxicity of several quinazolinone derivatives, including (S)-2-(1-aminoethyl)-5-chloro-3-phenylquinazolin-4(3H)-one, against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Comparison Control | Control IC50 (µM) |

|---|---|---|---|---|

| (S)-2-(1-aminoethyl)-5-chloro-3-phenylquinazolin-4(3H)-one | MCF-7 | 3.79 ± 0.96 | Lapatinib | 5.9 ± 0.74 |

| (S)-2-(1-aminoethyl)-5-chloro-3-phenylquinazolin-4(3H)-one | A2780 | 0.20 ± 0.02 | Lapatinib | 12.11 ± 1.03 |

The results indicate that this compound exhibits cytotoxicity that is significantly more potent than the positive control lapatinib in both cell lines tested .

The mechanism of action for (S)-2-(1-aminoethyl)-5-chloro-3-phenylquinazolin-4(3H)-one involves its role as an inhibitor of multiple tyrosine kinases, which are critical in cancer cell proliferation and survival. Inhibitory assays showed that this compound has comparable activity against key targets such as CDK2, HER2, EGFR, and VEGFR2.

Table 2: Enzyme Inhibition Activity

| Compound | Target Kinase | IC50 (µM) |

|---|---|---|

| (S)-2-(1-aminoethyl)-5-chloro-3-phenylquinazolin-4(3H)-one | CDK2 | 0.173 ± 0.012 |

| (S)-2-(1-aminoethyl)-5-chloro-3-phenylquinazolin-4(3H)-one | HER2 | 0.079 ± 0.015 |

| (S)-2-(1-aminoethyl)-5-chloro-3-phenylquinazolin-4(3H)-one | EGFR | Not specified |

These findings suggest that the compound acts as an ATP non-competitive type-II inhibitor against CDK2 and as an ATP competitive type-I inhibitor against EGFR .

Antimicrobial Activity

In addition to its anticancer properties, (S)-2-(1-aminoethyl)-5-chloro-3-phenylquinazolin-4(3H)-one has shown promising antimicrobial activity. Research indicates that derivatives of quinazolinones possess significant antibacterial and antifungal properties.

Table 3: Antimicrobial Efficacy

| Compound | Microorganism | MIC (µg/mL) |

|---|---|---|

| (S)-2-(1-aminoethyl)-5-chloro-3-phenylquinazolin-4(3H)-one | Staphylococcus aureus | 1.95 |

| (S)-2-(1-aminoethyl)-5-chloro-3-phenylquinazolin-4(3H)-one | Candida albicans | 3.90 |

This data highlights the compound's potential as a lead candidate for developing new antimicrobial agents .

Q & A

Basic: How can researchers optimize the synthesis of (S)-2-(1-aminoethyl)-5-chloro-3-phenylquinazolin-4(3H)-one to improve yield and enantiomeric purity?

Answer:

Key strategies include:

- Chiral Resolution : Use chiral stationary phases (e.g., cellulose-based columns) during purification to isolate the (S)-enantiomer .

- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., Rhodium-BINAP complexes) during cyclization steps to enhance enantioselectivity .

- Solvent Optimization : Polar aprotic solvents like DMF or THF at controlled temperatures (60–80°C) improve reaction homogeneity and reduce racemization .

- Yield Improvement : Introduce protecting groups (e.g., Boc for the aminoethyl side chain) to prevent side reactions during quinazolinone ring formation .

Basic: What spectroscopic and crystallographic methods are most effective for confirming the stereochemistry and structural integrity of this compound?

Answer:

- NMR Spectroscopy : H and C NMR can verify the (S)-configuration via NOESY correlations between the aminoethyl proton and the quinazolinone core .

- X-ray Crystallography : Resolve absolute stereochemistry using single-crystal diffraction (e.g., PDB ID 5I6U provides a reference for analogous quinazolinone-protein complexes) .

- Chiral HPLC : Validate enantiomeric purity (>98%) using columns like Chiralpak AD-H with hexane/isopropanol gradients .

Advanced: How can in vitro assays be designed to evaluate the compound’s inhibitory activity against kinases such as PI3Kδ?

Answer:

- Enzyme Activity Assays : Measure IC values using recombinant PI3Kδ and ATP-competitive substrates (e.g., PIP2). Include controls with LY294002 as a reference inhibitor .

- Crystallographic Binding Studies : Co-crystallize the compound with PI3Kδ (e.g., PDB 5I6U) to analyze binding interactions, particularly with the hinge region (Met752, Trp760) .

- Selectivity Profiling : Test against kinase panels (e.g., Eurofins KinaseProfiler) to assess off-target effects on related isoforms (PI3Kα, PI3Kβ) .

Advanced: How should researchers resolve contradictions in reported biological activities across studies (e.g., varying IC50_{50}50 values)?

Answer:

- Assay Standardization : Ensure consistent ATP concentrations (e.g., 10 µM) and buffer conditions (pH 7.4, Mg/Mn ratios) to minimize variability .

- Structural Confirmation : Verify compound integrity via LC-MS post-assay to rule out degradation .

- Comparative Analysis : Cross-reference with structurally analogous quinazolinones (e.g., 5-chloro-3-phenyl derivatives) to identify substituent-specific activity trends .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies targeting substituent modifications?

Answer:

- Core Modifications : Replace the 5-chloro group with Br or CF to assess halogen effects on kinase binding .

- Side-Chain Optimization : Substitute the 1-aminoethyl group with cyclopropylamine or pyrrolidine to probe steric and electronic impacts .

- Molecular Docking : Use MOE or Schrödinger Suite to model interactions with PI3Kδ and prioritize synthetic targets .

Basic: What in vitro models are suitable for assessing metabolic stability and degradation pathways?

Answer:

- Liver Microsome Assays : Incubate with human liver microsomes (HLMs) and NADPH, monitoring parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Cl) .

- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to identify metabolic liabilities .

- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions to identify degradation products .

Advanced: How can enantiomer separation challenges be addressed during purification?

Answer:

- Chiral Derivatization : Convert the aminoethyl group to a diastereomeric urea or thiourea using chiral isocyanates (e.g., (R)-α-methylbenzyl isocyanate) for easier separation .

- Dynamic Resolution : Use enzymes (e.g., lipases) in kinetic resolutions to preferentially hydrolyze one enantiomer .

Basic: What intermediates and reaction mechanisms are critical in the synthesis of this compound?

Answer:

- Key Intermediates :

- 5-Chloro-3-phenylquinazolin-4(3H)-one (core structure).

- (S)-1-Aminoethyl bromide (chiral side chain precursor) .

- Mechanism : SN2 alkylation of the quinazolinone nitrogen with the chiral bromoethylamine, followed by deprotection .

Advanced: What methods are recommended for polymorphism screening to inform formulation studies?

Answer:

- XRPD : Screen recrystallized batches (e.g., from ethanol vs. acetonitrile) to identify polymorphic forms .

- DSC/TGA : Analyze thermal behavior (melting points, decomposition) to select stable polymorphs .

- Solubility Studies : Compare dissolution rates of polymorphs in biorelevant media (FaSSIF/FeSSIF) .

Advanced: How can target validation studies confirm the compound’s mechanism of action in cellular models?

Answer:

- CRISPR Knockout : Generate PI3Kδ-knockout cell lines (e.g., Jurkat T-cells) to assess loss of inhibitory activity .

- siRNA Silencing : Transiently silence PI3Kδ in cancer cells (e.g., SU-DHL-1 lymphoma) and measure apoptosis via flow cytometry .

- Phospho-Akt Western Blotting : Quantify downstream Akt phosphorylation inhibition as a biomarker of target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.